Cas no 1690695-36-3 (5-bromo-1-(4,4-dimethylpentyl)-1H-1,2,4-triazol-3-amine)

5-Bromo-1-(4,4-dimethylpentyl)-1H-1,2,4-triazol-3-amine is a brominated triazole derivative with a branched alkyl substituent, offering unique structural features for applications in medicinal chemistry and agrochemical research. The presence of the bromine atom enhances reactivity, making it a versatile intermediate for further functionalization via cross-coupling or nucleophilic substitution reactions. The 4,4-dimethylpentyl group contributes to improved lipophilicity, potentially influencing bioavailability and membrane permeability in bioactive compounds. Its 1,2,4-triazole core provides stability and hydrogen-bonding capabilities, valuable in designing enzyme inhibitors or ligands. This compound is particularly suited for exploratory synthesis in drug discovery and crop protection due to its balanced reactivity and steric properties.
5-bromo-1-(4,4-dimethylpentyl)-1H-1,2,4-triazol-3-amine structure
1690695-36-3 structure
Product name:5-bromo-1-(4,4-dimethylpentyl)-1H-1,2,4-triazol-3-amine
CAS No:1690695-36-3
MF:C9H17BrN4
Molecular Weight:261.162080526352
CID:5906843
PubChem ID:165483472

5-bromo-1-(4,4-dimethylpentyl)-1H-1,2,4-triazol-3-amine 化学的及び物理的性質

名前と識別子

    • 5-bromo-1-(4,4-dimethylpentyl)-1H-1,2,4-triazol-3-amine
    • EN300-1106933
    • 1690695-36-3
    • インチ: 1S/C9H17BrN4/c1-9(2,3)5-4-6-14-7(10)12-8(11)13-14/h4-6H2,1-3H3,(H2,11,13)
    • InChIKey: ZZCDNZVSECYHLX-UHFFFAOYSA-N
    • SMILES: BrC1=NC(N)=NN1CCCC(C)(C)C

計算された属性

  • 精确分子量: 260.06366g/mol
  • 同位素质量: 260.06366g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 180
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 56.7Ų

5-bromo-1-(4,4-dimethylpentyl)-1H-1,2,4-triazol-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1106933-5.0g
5-bromo-1-(4,4-dimethylpentyl)-1H-1,2,4-triazol-3-amine
1690695-36-3
5g
$4641.0 2023-06-10
Enamine
EN300-1106933-0.05g
5-bromo-1-(4,4-dimethylpentyl)-1H-1,2,4-triazol-3-amine
1690695-36-3 95%
0.05g
$1068.0 2023-10-27
Enamine
EN300-1106933-0.5g
5-bromo-1-(4,4-dimethylpentyl)-1H-1,2,4-triazol-3-amine
1690695-36-3 95%
0.5g
$1221.0 2023-10-27
Enamine
EN300-1106933-1.0g
5-bromo-1-(4,4-dimethylpentyl)-1H-1,2,4-triazol-3-amine
1690695-36-3
1g
$1599.0 2023-06-10
Enamine
EN300-1106933-0.25g
5-bromo-1-(4,4-dimethylpentyl)-1H-1,2,4-triazol-3-amine
1690695-36-3 95%
0.25g
$1170.0 2023-10-27
Enamine
EN300-1106933-5g
5-bromo-1-(4,4-dimethylpentyl)-1H-1,2,4-triazol-3-amine
1690695-36-3 95%
5g
$3687.0 2023-10-27
Enamine
EN300-1106933-0.1g
5-bromo-1-(4,4-dimethylpentyl)-1H-1,2,4-triazol-3-amine
1690695-36-3 95%
0.1g
$1119.0 2023-10-27
Enamine
EN300-1106933-10g
5-bromo-1-(4,4-dimethylpentyl)-1H-1,2,4-triazol-3-amine
1690695-36-3 95%
10g
$5467.0 2023-10-27
Enamine
EN300-1106933-1g
5-bromo-1-(4,4-dimethylpentyl)-1H-1,2,4-triazol-3-amine
1690695-36-3 95%
1g
$1272.0 2023-10-27
Enamine
EN300-1106933-10.0g
5-bromo-1-(4,4-dimethylpentyl)-1H-1,2,4-triazol-3-amine
1690695-36-3
10g
$6882.0 2023-06-10

5-bromo-1-(4,4-dimethylpentyl)-1H-1,2,4-triazol-3-amine 関連文献

5-bromo-1-(4,4-dimethylpentyl)-1H-1,2,4-triazol-3-amineに関する追加情報

5-Bromo-1-(4,4-Dimethylpentyl)-1H-1,2,4-Triazol-3-Amine: A Comprehensive Overview

The compound 5-bromo-1-(4,4-dimethylpentyl)-1H-1,2,4-triazol-3-amine (CAS No. 1690695-36-3) is a structurally complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of triazoles, which are well-known for their versatility in synthetic chemistry and their role in drug discovery. The presence of a bromine atom at the 5-position and a bulky 4,4-dimethylpentyl group at the 1-position introduces unique electronic and steric properties that make this compound particularly interesting for researchers.

Recent studies have highlighted the importance of triazole derivatives in medicinal chemistry due to their ability to act as bioisosteres and their potential to modulate enzyme activity. The 5-bromo substitution in this compound adds an additional layer of functionality, as bromine atoms are often used in drug design to enhance pharmacokinetic properties such as solubility and bioavailability. The 4,4-dimethylpentyl group serves as a bulky substituent, which can influence the compound's stability and interaction with biological targets.

One of the most promising applications of 5-bromo-1-(4,4-dimethylpentyl)-1H-1,2,4-triazol-3-amine lies in its potential as a building block for more complex molecules. Researchers have explored its use in click chemistry reactions, where triazoles are often employed as scaffolds for constructing diverse libraries of compounds. The ability to modify the bromine atom through substitution reactions further expands its utility in synthetic routes.

Moreover, this compound has shown potential in the field of agrochemistry. Studies have demonstrated that certain triazole derivatives exhibit fungicidal activity, making them valuable candidates for developing new agricultural chemicals. The bromine atom and the bulky substituent in this compound may enhance its efficacy against fungal pathogens while reducing the risk of resistance development.

In terms of synthesis, the preparation of 5-bromo-1-(4,4-dimethylpentyl)-1H-1,2,4-triazol-3-amine involves a multi-step process that typically includes nucleophilic substitution and cyclization reactions. Recent advancements in catalytic methods have made it possible to achieve higher yields and better purity levels during the synthesis process. These improvements are critical for scaling up production if the compound is to be used on an industrial scale.

Another area where this compound has garnered attention is its role in materials science. Triazole-containing polymers have been investigated for their mechanical properties and thermal stability. The incorporation of 5-bromo-1-(4,4-dimethylpentyl)-1H-1,2,4-triazol-3-amines into polymer matrices could lead to materials with enhanced durability and resistance to environmental factors.

Looking ahead, ongoing research is focused on optimizing the synthesis of this compound and exploring its biological activity further. Collaborative efforts between academic institutions and pharmaceutical companies are expected to unlock new applications for 5-bromo-1-(4,4-dimethylpentyl)-1H-1,2,4-triazol-3-amines, particularly in drug development and agricultural chemical innovation.

In conclusion,5-bromo-1-(4,4-dimethylpentyl)-1H-1,2,4-triazol-3-amines (CAS No. 1690695-36) represents a versatile compound with significant potential across multiple fields. Its unique structure and functional groups make it a valuable tool for researchers seeking to develop novel chemical entities with improved properties. As research continues to uncover new applications for this compound,the future looks bright for its role in advancing both scientific understanding and practical innovations.

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